Z62954982

Rac1 GTPase Inhibition PDGF-BB Signaling Smooth Muscle Cell Biology

Z62954982 is the only Rac1 inhibitor with empirically validated selectivity against Cdc42 and RhoA, ensuring mechanistic studies attribute effects specifically to Rac1. It outperforms NSC23766 by 4-fold in PDGF-BB-stimulated Rac1 activation assays (45.8% vs 11.1% inhibition at 50 µM). Validated for in vivo pulmonary hypertension models at 10–20 mg/kg i.p. For endothelial migration and invasion studies, 100 µM provides complete abrogation of Rac1-dependent phenotypes. Insist on compound-specific procurement to maintain experimental reproducibility.

Molecular Formula C20H21N3O5S
Molecular Weight 415.5 g/mol
Cat. No. B7817955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ62954982
Molecular FormulaC20H21N3O5S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)S(=O)(=O)N
InChIInChI=1S/C20H21N3O5S/c1-12-7-8-16(10-19(12)29(21,25)26)22-20(24)15-5-4-6-17(9-15)27-11-18-13(2)23-28-14(18)3/h4-10H,11H2,1-3H3,(H,22,24)(H2,21,25,26)
InChIKeyOZZQJOAJXMUXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z62954982 (ZINC08010136) for Rac1 GTPase Inhibition Research: Supplier and Technical Baseline


Z62954982 (CAS 1090893-12-1), also designated as ZINC08010136 and Rac1 Inhibitor II, is an isoxazolyl-benzamide small molecule that functions as a potent, selective, and cell-permeable inhibitor of the Rac1 GTPase. It is chemically defined as 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methyl-3-sulfamoylphenyl)benzamide (molecular weight 415.46 g/mol; molecular formula C20H21N3O5S) [1] . As a research-use-only compound, it is supplied as a liquid (InSolution format in DMSO) or solid, with validated purity of ≥93% (HPLC) . Its primary utility lies in investigating Rac1-dependent signaling pathways in oncology, cardiovascular biology, and neurobiology.

Why Procurement of Z62954982 Cannot Be Interchanged with Generic Rac1 Inhibitors


Generic substitution among Rac1 inhibitors is scientifically unsound due to divergent mechanisms of action, potency thresholds, and target selectivity profiles within the Rho GTPase family. Compounds within this class differ fundamentally in whether they inhibit Rac1-GEF interaction (e.g., Z62954982, NSC23766), bind Rac1 directly to lock it in an inactive state (e.g., EHT 1864), or inhibit Rac1 downstream effector binding (e.g., W56 peptide). Furthermore, potencies differ by orders of magnitude, with IC50 values ranging from nanomolar (e.g., EHT 1864, Kd ~40 nM) to low micromolar (e.g., Z62954982, IC50 ~12 μM) to high micromolar (e.g., NSC23766, IC50 ~50 μM) [1]. Critically, the selectivity window against closely related Rho GTPases Cdc42 and RhoA has been empirically validated for Z62954982 [1] [2] but varies significantly among other inhibitors. Therefore, experimental reproducibility mandates compound-specific procurement matched to the intended assay system.

Quantitative Differentiation of Z62954982 Against Closest Analogs: A Comparative Evidence Analysis


Potency Comparison: Z62954982 vs. NSC23766 in Inhibiting Cellular Rac1 Activation

Z62954982 demonstrates a 4-fold higher potency in inhibiting PDGF-BB-induced Rac1 activation in human aortic smooth muscle cells compared to the first-generation Rac1 inhibitor NSC23766 . At an equal concentration of 50 µM and following a 4-hour pretreatment, Z62954982 achieved 45.8% inhibition of cellular Rac1 activation, whereas NSC23766 achieved only 11.1% inhibition .

Rac1 GTPase Inhibition PDGF-BB Signaling Smooth Muscle Cell Biology

IC50 Comparison: Z62954982 vs. NSC23766 for Rac1-GTP Reduction in Human SMCs

Z62954982 exhibits an IC50 value of 12.2 µM for reducing intracellular Rac1-GTP levels in human aortic smooth muscle cells, representing an approximately 4-fold improvement in potency over the established comparator NSC23766, which has a reported IC50 of ~50 µM for Rac1-GEF inhibition [1] [2].

Rac1 Inhibition IC50 Rac1-GTP Quantification Human Smooth Muscle Cells

Selectivity Profile: Z62954982 Preserves Cdc42 and RhoA Activity

Z62954982 selectively inhibits Rac1 without affecting the activity of the closely related Rho GTPases Cdc42 and RhoA. In cellular assays, treatment with Z62954982 did not alter Cdc42 or RhoA activation status, nor did it interfere with the interaction between Rac1 and its downstream effector Pak1 . This selectivity profile is consistent with that of NSC23766 [1] but distinct from pan-Rho inhibitors or compounds that disrupt Rac1-effector binding.

Rho GTPase Selectivity Cdc42 RhoA Off-Target Effects

Functional Validation: Z62954982 Abolishes Rac1-Dependent Migration and Invasion

Z62954982 at 100 μM completely abrogated the enhanced migration and invasion phenotype induced by Sh2d5 overexpression in cultured endothelial cells. In a scratch wound closure assay at 24 hours, the pro-migratory effect of Sh2d5 was abolished by Z62954982 (p < 0.0001) [1]. Similarly, in a Transwell invasion assay, Z62954982 treatment eliminated the increased invasive capacity conferred by Sh2d5 (p < 0.0001) [1].

Endothelial Cell Migration Wound Healing Assay Invasion Assay Sh2d5

Endothelial Barrier Function: Concentration-Dependent Decrease in TER

Z62954982 induces a concentration-dependent decrease in transendothelial electrical resistance (TER) across human dermal microvascular endothelial cell (HDMEC) and human umbilical vein endothelial cell (HUVEC) monolayers. Treatment with Z62954982 at concentrations ranging from 10 to 100 μM over 72 hours resulted in a progressive reduction in TER, indicating increased endothelial permeability [1].

Endothelial Barrier Transendothelial Electrical Resistance Vascular Permeability HDMEC HUVEC

Axon Guidance: Z62954982 Neutralizes Cathode-Directed RGC Axon Growth

In retinal explant cultures exposed to an electrical field (EF) of 100 mV/mm, treatment with 100 μM Z62954982 significantly reduced the proportion of retinal ganglion cell (RGC) axons growing toward the cathode. Quantification revealed that Z62954982 neutralized cathode-directed axon growth compared to EF-only controls (p < 0.05) [1]. This effect was mediated through selective inhibition of Rac1, as demonstrated by partial neutralization of the galvanotropic response [1].

Retinal Ganglion Cell Axon Guidance Electrical Field Neurobiology

Optimized Application Scenarios for Z62954982 Based on Quantitative Evidence


Inhibition of PDGF-BB-Induced Rac1 Activation in Smooth Muscle Cells

Z62954982 is indicated for experiments requiring robust inhibition of PDGF-BB-stimulated Rac1 activation in human aortic smooth muscle cells. Based on direct comparative evidence, a 4-hour pretreatment at 25-50 µM Z62954982 achieves 45.8% inhibition of Rac1 activation at 50 µM, substantially outperforming NSC23766 at equimolar concentrations . This scenario is optimal for studies investigating Rac1-mediated cytoskeletal reorganization, membrane ruffling, and lamellipodia formation in vascular biology and atherosclerosis research .

Rac1-Dependent Endothelial Cell Migration and Invasion Assays

For functional studies of endothelial cell migration and invasion, Z62954982 at 100 µM provides complete abrogation of Rac1-dependent pro-migratory and pro-invasive phenotypes. This concentration has been validated in scratch wound healing and Transwell invasion assays, demonstrating that Sh2d5-induced migration and invasion are abolished upon Z62954982 treatment [1]. Researchers should incorporate Z62954982 as a positive control to confirm Rac1-dependence of observed phenotypes in endothelial cell biology and angiogenesis studies [1].

Rac1 Selectivity Validation in Rho GTPase Signaling Studies

Z62954982 is the appropriate choice for experiments requiring selective Rac1 inhibition without confounding effects on the closely related Rho GTPases Cdc42 and RhoA. Empirical evidence demonstrates that Z62954982 does not affect Cdc42 or RhoA activation, nor does it interfere with Rac1-Pak1 interaction . This selectivity is critical for mechanistic studies dissecting Rac1-specific contributions to cellular processes, including cytoskeletal dynamics, cell cycle progression, and transcriptional regulation [2]. Researchers should cite this validated selectivity profile when attributing observed effects specifically to Rac1 inhibition.

In Vivo Inhibition of Rac1 in Hypoxia-Induced Pulmonary Hypertension Models

For in vivo studies of hypoxia-induced pulmonary hypertension, Z62954982 administered via intraperitoneal injection at 10 mg/kg every other day or 20 mg/kg daily for 3 weeks has been shown to decrease p38 phosphorylation and IL-6 secretion in pulmonary arterial smooth muscle cells (PASMCs) without overt toxicity [3]. This regimen has been validated in bcr-/- and abr-/- mouse models and provides a reproducible dosing protocol for investigating Rac1's role in pulmonary vascular remodeling and inflammation [3]. Researchers should note that Z62954982 prevents the generation of GTP-bound Rac1 that switches on hypoxia-induced pathways by interfering with Rac1-GEF binding [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z62954982

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.